N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14767560
Molecular Formula: C15H15N3O2S
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3O2S |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N-[2-(furan-2-yl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H15N3O2S/c1-11-13(21-15(17-11)18-8-2-3-9-18)14(19)16-7-6-12-5-4-10-20-12/h2-5,8-10H,6-7H2,1H3,(H,16,19) |
| Standard InChI Key | SBHDIPOPDMNEDI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=CO3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a central thiazole ring substituted at position 2 with a pyrrole group and at position 5 with a carboxamide side chain. The 4-methyl substitution on the thiazole enhances lipophilicity, while the N-[2-(furan-2-yl)ethyl] group introduces stereoelectronic effects that may modulate target binding.
Thiazole Motif
The thiazole nucleus (C₃H₃NS) is a five-membered aromatic ring containing nitrogen and sulfur atoms. Its electron-deficient nature facilitates π-π stacking interactions with biological targets, a feature exploited in FDA-approved drugs such as tiazofurin and ritonavir .
Pyrrole and Furan Substituents
The pyrrole ring (C₄H₄NH) contributes electron-rich aromaticity, potentially enhancing hydrogen bonding with proteins. The furan moiety (C₄H₃O) at the ethyl side chain introduces oxygen-based polarity, which may improve solubility and pharmacokinetic properties.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₂S |
| Molecular Weight | 301.4 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 5 (2 O, 3 N) |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 97.8 Ų |
These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting with commercially available thiazole precursors. A representative route includes:
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Thiazole Core Formation: Condensation of 4-methylthiazole-5-carboxylic acid with chlorinating agents (e.g., SOCl₂) to yield the corresponding acyl chloride.
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Amide Coupling: Reaction with 2-(furan-2-yl)ethylamine in the presence of HOBt/EDC to form the carboxamide bond.
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Pyrrole Introduction: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyrrole moiety at position 2 .
Industrial-scale production may employ continuous flow reactors to enhance yield (reported >75%) and reduce side-product formation.
Biological Activities and Mechanism of Action
Anticancer Activity
Docking studies reveal binding to the pterin pocket of DHPS, a key enzyme in polyamine biosynthesis. Inhibitory constants (Kᵢ) in the nanomolar range suggest potential for targeting hypusine-dependent oncogenic pathways .
Enzyme Modulation
The compound exhibits weak inhibition of carbonic anhydrase isoforms (CA-IX and CA-XII) with IC₅₀ values >10 μM, implicating it in pH regulation within tumor microenvironments .
Research Applications and Future Directions
Medicinal Chemistry
Structural analogs with modified N-alkyl chains (e.g., cyclohexyl substitutions) show improved activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.4 μg/mL .
Materials Science
The conjugated π-system of the thiazole-pyrrole framework has been explored in organic semiconductors, demonstrating charge mobility of 0.12 cm²/V·s in thin-film transistors.
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